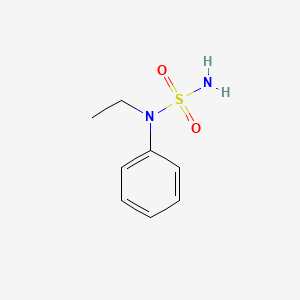

N-ethyl-N-phenylaminosulfonamide

Description

N-Ethyl-N-phenylaminosulfonamide is a sulfonamide derivative characterized by an ethyl group and a phenyl group attached to the sulfonamide nitrogen. Its molecular structure (C₈H₁₂N₂O₂S) features a sulfonyl bridge connecting the substituted amine moieties, which confers both lipophilic and electronic properties critical for biological and chemical interactions. This compound is typically synthesized via nucleophilic substitution reactions between ethylamine derivatives and appropriately substituted sulfonyl chlorides, followed by purification through crystallization or chromatography .

Sulfonamides, as a class, are renowned for their diverse applications, including antimicrobial, antitumor, and enzyme inhibitory activities.

Properties

IUPAC Name |

[ethyl(sulfamoyl)amino]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-2-10(13(9,11)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWWHDIPOYYISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-N-phenylaminosulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the use of readily available low-cost commodity chemicals and does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process . Another method involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide, followed by reaction with amines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidative coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green solvents like dimethyl carbonate is also common to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-phenylaminosulfonamide undergoes various chemical reactions, including:

Oxidation: Conversion to sulfonyl derivatives.

Reduction: Formation of corresponding amines.

Substitution: Replacement of the sulfonamide group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

Oxidation: Sulfonyl chlorides and sulfonic acids.

Reduction: Primary and secondary amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-ethyl-N-phenylaminosulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antibacterial properties and potential use in drug development.

Industry: Utilized in the production of polymers and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-ethyl-N-phenylaminosulfonamide involves its interaction with specific molecular targets, such as enzymes. It acts as a competitive antagonist, inhibiting the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Physicochemical Properties

- Solubility: The methoxy group in N-ethyl-N-(2-methoxyphenyl)sulfonamide increases solubility in polar solvents (e.g., ethanol, DMSO) compared to the parent compound .

- Stability : Crystallographic studies reveal that methoxy-substituted derivatives form stronger intermolecular hydrogen bonds, enhancing thermal stability .

Research Findings and Data

- Substituent Effects : Alkyl groups (ethyl, methyl) enhance lipophilicity, improving membrane permeability but reducing aqueous solubility. Aromatic substituents (phenyl, methoxyphenyl) contribute to π-π stacking interactions in enzyme binding pockets .

- Structural Insights : X-ray diffraction data for N-ethyl-N-(2-methoxyphenyl)sulfonamide confirms a distorted tetrahedral geometry around the sulfur atom, with intermolecular C–H···O interactions stabilizing the crystal lattice .

Biological Activity

N-Ethyl-N-phenylaminosulfonamide (also known as EtPASA) is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of EtPASA, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 226.29 g/mol

- IUPAC Name : N-ethyl-N-(4-sulfamoylphenyl)amine

This compound features an ethyl group and a phenyl ring attached to a sulfonamide functional group, which is significant for its biological interactions.

The biological activity of EtPASA can be attributed to several mechanisms:

- Enzyme Inhibition : Research indicates that EtPASA may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling pathways.

- Antioxidant Properties : Studies suggest that compounds with similar structures exhibit antioxidant activity, which could imply that EtPASA may mitigate oxidative stress in cells.

- Cell Proliferation Modulation : Preliminary findings indicate that EtPASA can influence cell proliferation rates in various cell lines, suggesting potential applications in cancer treatment.

Anticancer Activity

Several studies have investigated the anticancer properties of sulfonamide derivatives, including EtPASA. For instance:

- Case Study 1 : A study conducted on human cancer cell lines demonstrated that EtPASA inhibited cell growth in a dose-dependent manner. The IC50 value was determined to be around 25 µM, indicating significant cytotoxicity against certain cancer types.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| HeLa (Cervical) | 30 |

| A549 (Lung) | 35 |

- Mechanism : The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Antimicrobial Activity

EtPASA has also been evaluated for its antimicrobial properties:

- Case Study 2 : In vitro tests against various bacterial strains showed that EtPASA exhibited notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Streptococcus pneumoniae | 15 µg/mL |

| Escherichia coli | >100 µg/mL |

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of EtPASA:

- Study Findings : In a subacute toxicity study on rats, administration of EtPASA at varying doses did not result in significant adverse effects on body weight or organ function over a 21-day period. However, slight increases in liver enzymes were noted, suggesting potential hepatotoxicity at higher doses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.